molecular formula C17H16F2N4O B14928451 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14928451
M. Wt: 330.33 g/mol
InChI Key: AWPRVYKHUYRSPI-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-substituted 5-amino pyrazoles with asymmetric 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction is usually carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . Another method involves the use of trifluoroacetic acid, which can yield similar derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group and the ethylphenyl substituent can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16F2N4O

Molecular Weight

330.33 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H16F2N4O/c1-3-11-5-4-6-12(8-11)22-17(24)13-9-20-23-14(15(18)19)7-10(2)21-16(13)23/h4-9,15H,3H2,1-2H3,(H,22,24)

InChI Key

AWPRVYKHUYRSPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C

Origin of Product

United States

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